(Z)-5-(2-oxoindolin-3-ylidene)-3-(phenylamino)-2-thioxothiazolidin-4-one
Description
(Z)-5-(2-Oxoindolin-3-ylidene)-3-(phenylamino)-2-thioxothiazolidin-4-one is a rhodanine-based heterocyclic compound characterized by a 2-thioxothiazolidin-4-one core substituted with a (Z)-configured 2-oxoindolin-3-ylidene group at position 5 and a phenylamino moiety at position 2. The compound’s synthesis typically involves Knoevenagel condensation between 2-thioxothiazolidin-4-one and 2-oxoindoline-3-carbaldehyde derivatives under acidic conditions, followed by functionalization at the 3-position with aniline derivatives .
Properties
IUPAC Name |
3-(3-anilino-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S2/c21-15-13(11-8-4-5-9-12(11)18-15)14-16(22)20(17(23)24-14)19-10-6-2-1-3-7-10/h1-9,19,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIWMHVCJNTUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Molecular Formula : C₁₅H₁₃N₃OS₂
- Molecular Weight : 305.41 g/mol
Structural Characteristics
The compound features a thiazolidinone ring and an indole moiety, which are known to contribute to various biological activities. The presence of the phenylamino group further enhances its potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to (Z)-5-(2-oxoindolin-3-ylidene)-3-(phenylamino)-2-thioxothiazolidin-4-one exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidinones can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. This is attributed to their ability to interfere with bacterial cell wall synthesis and metabolic pathways.
Anticancer Properties
Thiazolidinone derivatives have been evaluated for their anticancer activities. In vitro studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Specific studies have reported IC50 values indicating effective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
The proposed mechanism of action for This compound involves:
- Inhibition of enzymes : It may inhibit key enzymes involved in DNA replication and repair.
- Modulation of signaling pathways : The compound could affect signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Case Studies
-
Antimicrobial Activity Study
- A study conducted on derivatives of thiazolidinones demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The compound showed an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent.
-
Anticancer Activity Assessment
- In a recent study, the compound was tested against several cancer cell lines. Results indicated that it significantly reduced cell viability in MCF-7 cells with an IC50 of 12 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to control groups.
Data Table: Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties
Key Observations :
- Substituent Impact on Bioactivity: The phenylamino group at position 3 in the target compound may enhance interactions with enzymes or receptors through hydrogen bonding or π-π stacking, similar to the 4-hydroxyphenyliminomethyl group in the chloro-indoline analog .
- Methoxy and Hydroxy Groups : These substituents (e.g., in 5-HMT and A5) improve solubility and enable hydrogen-bonding interactions critical for tyrosinase and α-amylase inhibition .
Table 2: Bioactivity Profiles of Rhodanine Derivatives
Key Insights :
- The target compound’s indoline-phenylamino architecture aligns with anti-biofilm agents like 3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one, which has 86 records in anti-biofilm databases .
- Compared to benzothiazole hybrids (A5, IC₅₀: 8.2 µM for α-amylase), the phenylamino group may offer a broader selectivity profile but lower potency against specific metabolic enzymes .
Q & A
Q. What are the standard synthetic protocols for (Z)-5-(2-oxoindolin-3-ylidene)-3-(phenylamino)-2-thioxothiazolidin-4-one?
The compound is typically synthesized via a condensation reaction between a substituted 2-thioxothiazolidin-4-one and an aldehyde under basic conditions. For example, similar derivatives are prepared by refluxing 3-(phenylamino)-2-thioxothiazolidin-4-one with 2-oxoindoline-3-carbaldehyde in ethanol or methanol using sodium hydroxide as a base . Purification involves recrystallization from polar aprotic solvents. Yield optimization (65–87%) depends on stoichiometric ratios and reaction time .
Q. How is the molecular structure of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXL for refinement) is widely used to resolve bond lengths, angles, and stereochemistry . For instance, analogous thiazolidinones exhibit Z-configuration at the benzylidene double bond, confirmed by C=C bond lengths (~1.34 Å) and torsion angles .
Q. What spectroscopic techniques are employed for characterization?
Q. What preliminary biological assays are recommended?
Screen for antimicrobial (agar diffusion), anticancer (MTT assay), or enzyme inhibitory (α-amylase/α-glucosidase) activity. For example, related compounds show IC₅₀ values of 10–50 μM against cancer cell lines .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Validate results using orthogonal assays (e.g., fluorescence-based enzymatic vs. calorimetric) and HPLC-pure samples (>95%). Cross-reference with computational docking (AutoDock Vina) to confirm target binding .
Q. What strategies optimize crystallographic refinement for disordered solvent molecules?
Use SQUEEZE in PLATON to model diffuse solvent or apply TWIN commands in SHELXL for twinned data. For example, Hirshfeld surface analysis in CrystalExplorer quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to resolve disorder .
Q. How do substituents influence the compound’s bioactivity?
Structure-activity relationship (SAR) studies reveal:
Q. What computational methods predict metabolic stability?
DFT calculations (Gaussian 09) assess frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. ADMET predictors (SwissADME) evaluate CYP450 metabolism and bioavailability. For example, methoxy groups reduce metabolic clearance by 30% compared to hydroxyl groups .
Q. How are reaction intermediates characterized in complex syntheses?
Use LC-MS for real-time monitoring and HR-MS to identify transient species (e.g., Schiff base intermediates). In situ IR tracks carbonyl disappearance (e.g., 1696 cm⁻¹ → 1640 cm⁻¹ for imine formation) .
Q. What crystallographic challenges arise from polymorphism?
Polymorphs are resolved via differential scanning calorimetry (DSC) and PXRD. For example, a monoclinic vs. orthorhombic lattice can alter solubility by 2-fold. Use Mercury CSD to compare packing motifs and stability .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
